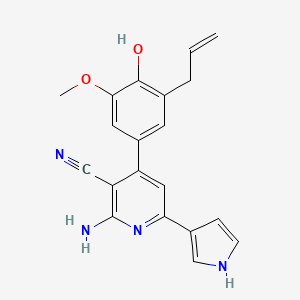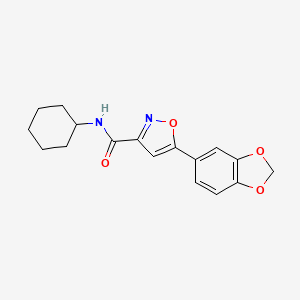
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, also known as ABP-688, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has gained attention in recent years due to its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 has been shown to modulate synaptic plasticity, which is important for learning and memory. 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. This allosteric modulation results in the enhancement of mGluR5-mediated signaling, leading to the observed effects on cognitive and motor function.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism that is thought to underlie learning and memory. This effect is mediated by the activation of mGluR5 and subsequent downstream signaling pathways. In addition, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been found to increase dopamine release in the prefrontal cortex, which may contribute to its therapeutic effects in Parkinson's disease. 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has also been shown to have anxiolytic effects in animal models, suggesting a potential role in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it suitable for studying its effects on the brain. In addition, its selectivity for mGluR5 reduces the potential for off-target effects. However, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. It is also important to note that the effects of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide may vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide on cognitive function. Another area of interest is its potential as a treatment for anxiety disorders. Studies are needed to determine the underlying mechanisms of its anxiolytic effects and to investigate its efficacy in clinical trials. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, which will inform the development of more effective and targeted drugs for neurological disorders.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide involves the reaction of 5-(1,3-benzodioxol-5-yl)-3-isoxazolecarboxylic acid with cyclohexylamine. This reaction results in the formation of the target compound, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, as a white solid with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide a suitable candidate for further research.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been found to reduce motor symptoms in animal models of Parkinson's disease. These promising results have led to further investigation of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide as a potential drug candidate for these disorders.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(18-12-4-2-1-3-5-12)13-9-15(23-19-13)11-6-7-14-16(8-11)22-10-21-14/h6-9,12H,1-5,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHYOGRJAUWXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-Benzodioxol-5-YL)-N-cyclohexyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)
![N-(4-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6088408.png)
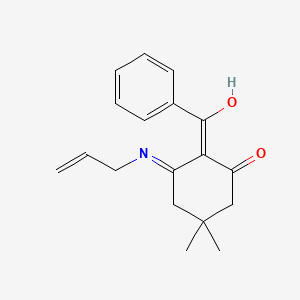
![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)
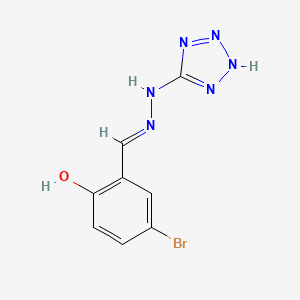
![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)
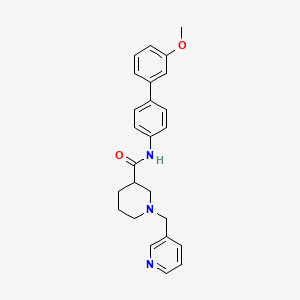
![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
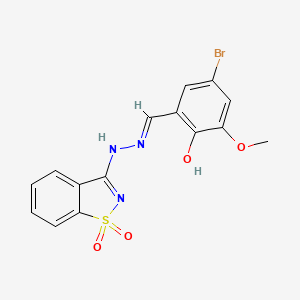
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
